Fmoc-NH-peg10-CH2cooh

PROTAC linker optimization Solid-phase peptide synthesis Bioconjugation efficiency

Fmoc-NH-PEG10-CH2COOH (CAS: 2375105-88-5) is a monodisperse, heterobifunctional polyethylene glycol (PEG) derivative featuring a base-labile 9-fluorenylmethoxycarbonyl (Fmoc)-protected amine at one terminus and a free carboxylic acid at the other, separated by a 10-unit ethylene glycol spacer. With a molecular formula of C37H55NO14 and a molecular weight of 737.84 g/mol, this compound belongs to the class of Fmoc-protected PEG-amino acids used as defined-length linkers in solid-phase peptide synthesis (SPPS), bioconjugation, and targeted protein degradation (PROTAC) applications.

Molecular Formula C37H55NO14
Molecular Weight 737.8 g/mol
Cat. No. B15383361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-NH-peg10-CH2cooh
Molecular FormulaC37H55NO14
Molecular Weight737.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O
InChIInChI=1S/C37H55NO14/c39-36(40)30-51-28-27-50-26-25-49-24-23-48-22-21-47-20-19-46-18-17-45-16-15-44-14-13-43-12-11-42-10-9-38-37(41)52-29-35-33-7-3-1-5-31(33)32-6-2-4-8-34(32)35/h1-8,35H,9-30H2,(H,38,41)(H,39,40)
InChIKeyOEXKDNUUIUNRRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-NH-PEG10-CH2COOH: Technical Specification and Baseline Data for Procurement Decisions


Fmoc-NH-PEG10-CH2COOH (CAS: 2375105-88-5) is a monodisperse, heterobifunctional polyethylene glycol (PEG) derivative featuring a base-labile 9-fluorenylmethoxycarbonyl (Fmoc)-protected amine at one terminus and a free carboxylic acid at the other, separated by a 10-unit ethylene glycol spacer . With a molecular formula of C37H55NO14 and a molecular weight of 737.84 g/mol, this compound belongs to the class of Fmoc-protected PEG-amino acids used as defined-length linkers in solid-phase peptide synthesis (SPPS), bioconjugation, and targeted protein degradation (PROTAC) applications . The compound's structural identity is confirmed by SMILES notation O=C(O)COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OCC1c2ccccc2-c2ccccc21, and its monodisperse nature (single molecular weight species) distinguishes it from polydisperse PEG reagents .

Why Fmoc-NH-PEG10-CH2COOH Cannot Be Substituted with Shorter or Differently Terminated PEG Analogs


Substitution with closely related analogs such as Fmoc-NH-PEG4-CH2COOH or Fmoc-NH-PEG10-CH2CH2COOH introduces quantifiable alterations in linker length, steric accessibility, and conjugation chemistry that directly affect experimental outcomes. The 10-unit PEG spacer in the target compound provides an extended reach of approximately 35–40 Å in aqueous media, compared to ~14–16 Å for the PEG4 analog [1], which can determine whether a PROTAC ternary complex forms efficiently or whether a peptide conjugate resists proteolytic degradation [2]. Additionally, the acetic acid terminus (-O-CH2-COOH) in the target compound exhibits different reactivity and metabolic stability compared to the propionic acid terminus (-O-CH2-CH2-COOH) found in Fmoc-NH-PEG10-CH2CH2COOH . The monodisperse nature of the target compound ensures batch-to-batch reproducibility, whereas polydisperse PEG alternatives yield heterogeneous conjugate populations that confound structure-activity relationship (SAR) studies and regulatory characterization [3].

Quantitative Differentiation of Fmoc-NH-PEG10-CH2COOH Against Closest Analogs: Evidence-Based Selection Criteria


PEG Spacer Length: PEG10 vs. PEG4 vs. PEG8 — Quantified Impact on Spatial Reach and Steric Accessibility

The 10-unit PEG spacer in the target compound provides an extended spatial reach that differentiates it from shorter PEG analogs. Fmoc-NH-PEG10-CH2COOH contains 10 ethylene glycol repeat units (molecular weight 737.84 g/mol), compared to 4 units (molecular weight 473.52 g/mol) for Fmoc-NH-PEG4-CH2COOH and 8 units (molecular weight 649.31 g/mol) for Fmoc-NH-PEG8-CH2COOH [1]. In PROTAC ternary complex formation, linker length directly correlates with the ability to span the distance between the E3 ligase-binding moiety and the target protein-binding warhead; PEG linkers shorter than 8–10 units frequently fail to achieve productive ternary complex geometry . Longer PEG chains (MW > 1000, corresponding to ~29 ethyleneoxy units) have been demonstrated to enable solid-phase synthesis of peptide–PEG–folate conjugates with defined molecular weight, while shorter commercial polydisperse polymers produce heterogeneous products [2].

PROTAC linker optimization Solid-phase peptide synthesis Bioconjugation efficiency

Carboxylic Acid Terminus: Acetic Acid vs. Propionic Acid — Differential Reactivity and Metabolic Stability

The target compound Fmoc-NH-PEG10-CH2COOH features an acetic acid terminus (-O-CH2-COOH), whereas the closely related analog Fmoc-NH-PEG10-CH2CH2COOH (CAS 2101563-45-3) contains a propionic acid terminus (-O-CH2-CH2-COOH). The molecular formula differs accordingly: C37H55NO14 (MW 737.84) for the acetic acid derivative versus C38H57NO14 (MW 751.86) for the propionic acid derivative [1]. The additional methylene group in the propionic acid analog alters both the pKa of the carboxylic acid and the susceptibility of the resulting amide bond to enzymatic hydrolysis after conjugation . In PROTAC applications, the choice between acetic acid and propionic acid linkers influences the conformational flexibility and metabolic stability of the final degrader molecule, with propionic acid linkages generally exhibiting greater resistance to carboxylesterase-mediated cleavage in vivo .

PROTAC linker ADC linker Conjugation chemistry

Monodispersity and Defined Molecular Weight: Quantified Advantage Over Polydisperse PEG Alternatives

Fmoc-NH-PEG10-CH2COOH is a monodisperse PEG derivative with a precisely defined molecular weight of 737.84 g/mol, confirmed by exact mass analysis at 737.8 g/mol . In contrast, polydisperse PEG reagents produce a distribution of molecular weights around a nominal average, yielding heterogeneous conjugate populations that complicate downstream characterization and regulatory filings. A published synthesis method for long-chain PEGs of defined molecular weight up to 29 ethyleneoxy units demonstrated that Fmoc-protected PEG amino acids with single defined molecular weights enable reproducible solid-phase synthesis of peptide–PEG conjugates, whereas comparable commercial polydisperse polymers produce mixtures that cannot be fully characterized [1]. The monodisperse nature ensures that each molecule in a batch has identical chain length, eliminating the need to average pharmacokinetic or activity data across a heterogeneous population [2].

Conjugate reproducibility Regulatory characterization Batch consistency

Solubility Profile and Storage Requirements: DMSO Solubility and Recommended Conditions vs. Shorter PEG Analogs

The solubility and storage requirements of Fmoc-NH-PEG10-CH2COOH can be compared to those of its shorter PEG8 analog. Fmoc-NH-PEG8-CH2COOH (MW 649.31 g/mol) exhibits DMSO solubility of 100 mg/mL (153.91 mM) with ultrasonic assistance and is stored at -20°C with protection from light . While direct quantitative solubility data for the target PEG10 compound is not reported in peer-reviewed literature, its higher molecular weight (737.84 g/mol) and longer PEG chain are expected to confer enhanced aqueous solubility due to increased hydrophilicity from additional ethylene glycol units . The target compound is recommended for storage at -5°C or below, kept dry and protected from light , with some suppliers specifying -18°C for long-term stability . The Fmoc protecting group is base-labile, requiring neutral to mildly acidic conditions during handling to prevent premature deprotection .

Compound handling Solution preparation Long-term storage

Commercial Availability and Purity Specifications: ≥95% Purity Baseline with Supplier-Specific Variants

The target compound Fmoc-NH-PEG10-CH2COOH (CAS 2375105-88-5) is commercially available from multiple suppliers with a standard purity specification of ≥95% . The closely related propionic acid analog Fmoc-NH-PEG10-CH2CH2COOH (CAS 2101563-45-3) is also widely available with comparable purity (HPLC ≥95%) [1]. Some suppliers offer higher purity grades for the target compound ranging from 95% to 99% depending on customer requirements . The acetic acid derivative (target compound) and propionic acid derivative are often cross-listed under similar synonyms including Fmoc-PEG10-acetic acid and Fmoc-N-amido-PEG10-acetic acid, requiring careful CAS number verification during procurement to ensure the correct terminal carboxylic acid is obtained .

Supplier selection Quality control Procurement specifications

Optimal Application Scenarios for Fmoc-NH-PEG10-CH2COOH Based on Verified Differentiation Evidence


PROTAC Linker Optimization Requiring Extended Spatial Reach

In PROTAC development where ternary complex formation efficiency is sensitive to linker length, Fmoc-NH-PEG10-CH2COOH provides a 10-unit PEG spacer (MW 737.84 g/mol) that enables greater spatial separation between the E3 ligase ligand and target protein warhead compared to PEG4 (4 units, MW 473.52) or PEG8 (8 units, MW 649.31) analogs [1][2]. The extended PEG10 chain increases the probability of achieving a productive ternary complex geometry, a critical determinant of degradation efficiency . Researchers should select this compound when preliminary SAR studies indicate that shorter PEG linkers fail to induce adequate target degradation.

Solid-Phase Peptide Synthesis Requiring Monodisperse PEG Spacers

For solid-phase peptide synthesis (SPPS) where conjugate homogeneity is essential for downstream characterization and biological evaluation, the monodisperse nature of Fmoc-NH-PEG10-CH2COOH ensures a single defined molecular weight species rather than the heterogeneous distribution obtained with polydisperse PEG reagents [1]. Published methodology demonstrates that Fmoc-protected PEG amino acids with defined molecular weight enable reproducible synthesis of peptide–PEG–targeting group conjugates on solid support, eliminating batch-to-batch variability that confounds SAR interpretation [2]. This compound is particularly suitable for producing peptide–PEG conjugates intended for in vivo pharmacology studies or regulatory characterization.

Bioconjugation Where Acetic Acid Terminus Reactivity Is Preferred

When conjugation to primary amines requires an acetic acid terminus (-O-CH2-COOH) rather than a propionic acid terminus (-O-CH2-CH2-COOH), the target compound Fmoc-NH-PEG10-CH2COOH (CAS 2375105-88-5) provides the correct reactive group [1][2]. The absence of an additional methylene unit in the carboxylic acid moiety alters both the pKa and the susceptibility of the resulting amide bond to enzymatic hydrolysis . This compound is preferred for applications where enhanced metabolic lability of the conjugated linkage is desired, such as in cleavable ADC linkers or controlled-release formulations. Procurement must verify CAS 2375105-88-5 to avoid inadvertent substitution with the propionic acid variant (CAS 2101563-45-3).

PEGylation Studies Requiring Defined PEG10 Chain Length for Reproducible Pharmacokinetics

In peptide or small-molecule PEGylation studies where linker length directly influences pharmacokinetic parameters including renal clearance and proteolytic stability, the defined PEG10 spacer in Fmoc-NH-PEG10-CH2COOH provides a consistent 10-unit ethylene glycol chain [1]. Unlike polydisperse PEG alternatives that produce a distribution of conjugate species, this monodisperse compound generates homogeneous PEGylated products with predictable hydrodynamic radius and in vivo behavior [2]. The Fmoc protecting group enables orthogonal deprotection under mild basic conditions (20% piperidine in DMF), exposing the free amine for further conjugation while preserving the integrity of acid-labile protecting groups elsewhere in the synthetic sequence .

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